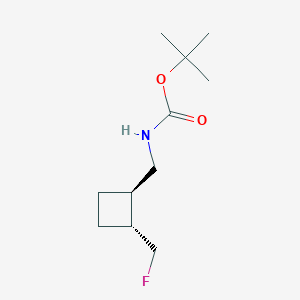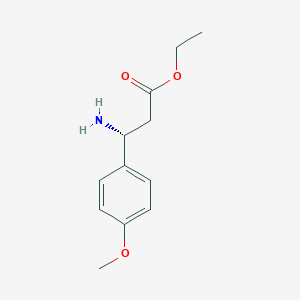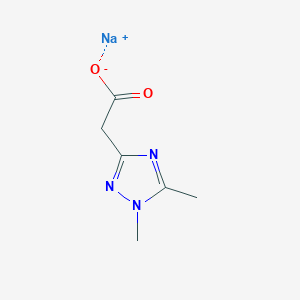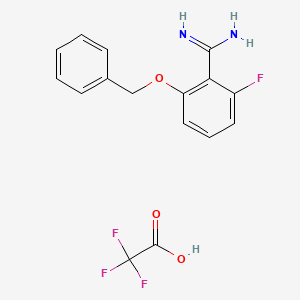
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a quinoxaline ring substituted with a bromine atom at the 5-position
Méthodes De Préparation
The synthesis of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromoquinoxaline. The reaction is usually carried out under mild conditions using a suitable base and solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with 5-bromoquinoxaline in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Analyse Des Réactions Chimiques
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Applications De Recherche Scientifique
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional groupsThe tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a thiophene ring instead of a quinoxaline ring, which affects its reactivity and applications.
tert-Butyl carbamate: Lacks the bromine and quinoxaline moieties, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of a carbamate group with a brominated quinoxaline ring, providing a versatile scaffold for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C13H14BrN3O2 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-4-5-9-11(10(8)14)16-7-6-15-9/h4-7H,1-3H3,(H,17,18) |
Clé InChI |
ZKHPQJLGZHKHRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C2=NC=CN=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)



![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)
![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)







